molecular formula C11H11F3O3S B14057121 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid CAS No. 2055840-98-5

4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid

Cat. No.: B14057121
CAS No.: 2055840-98-5
M. Wt: 280.27 g/mol
InChI Key: JCVDODOVCGLPED-UHFFFAOYSA-N
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Description

4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 3-(trifluoromethoxy)thiophenol with an appropriate butanoic acid derivative. This reaction is usually carried out under basic conditions using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the butanoic acid derivative.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving metabolic stability. The thioether linkage may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.

    3-[4-(Trifluoromethoxy)phenyl]butanoic acid: Similar but lacks the thioether linkage.

    4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is unique due to the presence of both the trifluoromethoxy group and the thioether linkage, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

2055840-98-5

Molecular Formula

C11H11F3O3S

Molecular Weight

280.27 g/mol

IUPAC Name

4-[3-(trifluoromethoxy)phenyl]sulfanylbutanoic acid

InChI

InChI=1S/C11H11F3O3S/c12-11(13,14)17-8-3-1-4-9(7-8)18-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16)

InChI Key

JCVDODOVCGLPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCCC(=O)O)OC(F)(F)F

Origin of Product

United States

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